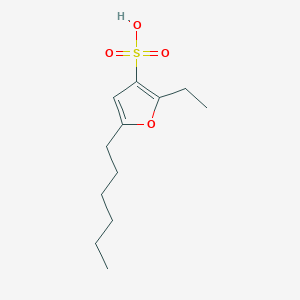

2-Ethyl-5-hexylfuran-3-sulfonic acid

Description

Structure

3D Structure

Properties

CAS No. |

114625-58-0 |

|---|---|

Molecular Formula |

C12H20O4S |

Molecular Weight |

260.35 g/mol |

IUPAC Name |

2-ethyl-5-hexylfuran-3-sulfonic acid |

InChI |

InChI=1S/C12H20O4S/c1-3-5-6-7-8-10-9-12(17(13,14)15)11(4-2)16-10/h9H,3-8H2,1-2H3,(H,13,14,15) |

InChI Key |

IGPXLMBNQUCMJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC(=C(O1)CC)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways

Total Synthesis Approaches to 2-Ethyl-5-hexylfuran-3-sulfonic Acid

A concise and effective four-step total synthesis for this compound (HEFS) has been developed and reported. osi.lv This pathway begins with commercially available starting materials and constructs the target molecule through a sequence of well-established organic reactions.

The synthesis commences with the construction of the carbon skeleton. The initial step involves the Grignard ethynylation of 1-heptanal. osi.lv This classic carbon-carbon bond-forming reaction utilizes an ethynyl (B1212043) Grignard reagent to attack the electrophilic carbonyl carbon of the aldehyde, yielding a secondary propargyl alcohol.

Following this, a Weinreb amide alkynylation is employed. osi.lv The Weinreb-Nahm amide is a particularly useful functional group in organic synthesis because it reacts with organometallic reagents to form a stable chelated intermediate, which prevents the common problem of over-addition that often leads to tertiary alcohols instead of the desired ketone. wikipedia.org In this synthesis, an alkynylithium or similar organometallic reagent attacks the Weinreb amide, which, after an aqueous workup, furnishes a ketopropargylic alcohol. osi.lv The use of Weinreb amides allows for the controlled synthesis of ketones from a variety of precursors, including acid chlorides and esters. wikipedia.orgorientjchem.orgorientjchem.org

The formation of the central furan (B31954) ring is achieved through a bromocyclization reaction. osi.lv The ketopropargylic alcohol synthesized in the previous step serves as the key precursor for this cyclization. This type of reaction is a powerful method for constructing heterocyclic rings. In this specific sequence, the reaction proceeds to form the key intermediate, 3-bromo-5-ethyl-2-hexylfuran. osi.lv The cyclization of 1,4-dicarbonyl compounds, known as the Paal-Knorr synthesis, is a common method for producing furans under acidic conditions. pharmaguideline.commdpi.com Other strategies for furan ring formation include the Feist-Benary synthesis and cycloisomerization of various precursors like allenyl ketones or alkynylcycloalk-2-enols. pharmaguideline.commdpi.comorganic-chemistry.orgnih.gov

The final and crucial step is the introduction of the sulfonic acid group at the C3 position of the furan ring. This is accomplished via a one-pot metal-halogen exchange followed by sulfonylation. osi.lv The intermediate, 3-bromo-5-ethyl-2-hexylfuran, is treated with an organolithium reagent, such as n-butyllithium, at low temperature. This initiates a metal-halogen exchange, a rapid and efficient reaction that replaces the bromine atom with a lithium atom, creating a highly nucleophilic furan-3-lithium species. osi.lvwikipedia.org

This organolithium intermediate is then quenched with a sulfonating agent, such as sulfur trioxide or a sulfur trioxide-pyridine complex, to install the sulfonic acid moiety. osi.lvpharmaguideline.comyoutube.com This one-pot procedure is highly efficient as it avoids the isolation of the often-unstable organolithium intermediate. osi.lv The direct sulfonylation of furan itself typically occurs at the 2-position, highlighting the necessity of the halogenated intermediate to direct the regioselectivity of the sulfonation to the desired C3 position. pharmaguideline.comyoutube.com

The efficiency of multi-step syntheses is highly dependent on the optimization of each reaction step to maximize yields and minimize byproducts. For furan synthesis, key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. mdpi.comscielo.br For instance, in palladium-catalyzed furan syntheses, the selection of the palladium source and ligands can have a dramatic impact on the product yield. mdpi.com Studies have shown that catalysts like PdCl₂(CH₃CN)₂ can achieve significantly higher yields in shorter reaction times compared to other palladium sources like Pd(OAc)₂. mdpi.com

Solvent choice is also critical; for example, in silver(I)-promoted oxidative coupling reactions to form dihydrobenzofurans, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) or benzene. scielo.br Temperature and reaction time are interdependent variables. While higher temperatures can increase reaction rates, they can also lead to decomposition or the formation of side products. scielo.brrsc.org Therefore, careful optimization is required to find the ideal conditions that provide the highest yield of the desired product in a reasonable timeframe. scielo.br

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PdCl₂(CH₃CN)₂ | Dioxane | 80 | 2 | 94 |

| Pd(OAc)₂ | Dioxane | 80 | 6 | 80 |

| Pd(acac)₂ | Dioxane | 80 | 6 | 63 |

Investigations into Alternative Synthetic Routes and Precursors

While total synthesis from petrochemical-based starting materials is well-established, there is growing interest in developing synthetic routes that utilize renewable resources. This aligns with the principles of green chemistry and aims to create more sustainable manufacturing processes.

The furan ring is a key structural motif that can be derived from abundant and renewable lignocellulosic biomass. acs.org Lignocellulose, which is primarily composed of cellulose, hemicellulose, and lignin, is a non-edible plant material that does not compete with food supplies. researchgate.netrsc.orgfoundationfar.org

Acid-catalyzed dehydration of pentose (B10789219) sugars (derived from hemicellulose) yields furfural, while the dehydration of hexose (B10828440) sugars (from cellulose) produces 5-(hydroxymethyl)furfural (HMF). iust.ac.ir Furfural and HMF are considered versatile platform chemicals that can be converted into a wide array of furan-based derivatives. rsc.org For example, 2,5-furandicarboxylic acid (FDCA), an oxidation product of HMF, is a monomer used to produce polyethylene (B3416737) furanoate (PEF), a bio-based alternative to PET. researchgate.net Another key platform chemical is levulinic acid, which can also be sourced from biomass. rsc.orgfoundationfar.org These bio-derived furan intermediates represent promising starting points for the synthesis of functionalized furans like this compound, potentially offering a more sustainable alternative to traditional synthetic methods.

| Renewable Feedstock | Primary Component | Derived Platform Chemical | Potential Application |

|---|---|---|---|

| Corn Cobs, Rice Husks iust.ac.ir | Hemicellulose (Pentosans) | Furfural | Precursor for furan and substituted furans |

| Cellulose rsc.org | Glucose Polymers | 5-(Hydroxymethyl)furfural (HMF) | Precursor for FDCA and other 2,5-disubstituted furans |

| Lignocellulosic Biomass foundationfar.org | Cellulose/Hemicellulose | Levulinic Acid | Precursor for various furan derivatives |

Novel Catalytic Systems for Key Synthetic Transformations

The total synthesis of this compound (HEFS), a significant natural product isolated from Eisenia earthworms, has been accomplished through a multi-step chemical process. osi.lv A key aspect of this synthesis is the strategic construction of the substituted furan ring and the subsequent introduction of the sulfonic acid group.

A recently reported synthetic route involves a concise four-step approach. osi.lv The process begins with the Grignard ethynylation of 1-heptanal. This is followed by a Weinreb amide alkynylation. A critical transformation in this pathway is the bromocyclization of the resulting ketopropargylic alcohol, which successfully forms the key intermediate, 3-bromo-5-ethyl-2-hexylfuran. osi.lv

The final and most crucial step for introducing the desired functional group is a one-pot metal-halogen exchange and subsequent sulfonylation. osi.lv This transformation converts the bromo-furan intermediate into the target sulfonic acid. While classic furan sulfonation can be achieved with agents like a sulfur trioxide-pyridine complex, this synthetic route employs a metal-halogen exchange to facilitate the reaction. osi.lvpharmaguideline.com

The table below outlines the key transformations in the synthesis of this compound.

| Step | Transformation | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Grignard Ethynylation | 1-Heptanal | Ethynylmagnesium bromide | Propargylic alcohol derivative |

| 2 | Weinreb Amide Alkynylation | Product from Step 1 | N,O-Dimethylhydroxylamine | Weinreb amide derivative |

| 3 | Bromocyclization | Ketopropargylic alcohol | N-Bromosuccinimide (NBS) | 3-bromo-5-ethyl-2-hexylfuran |

| 4 | Metal-Halogen Exchange & Sulfonylation | 3-bromo-5-ethyl-2-hexylfuran | Organolithium reagent, Sulfur trioxide (SO₃) | This compound |

Biosynthetic Pathway Elucidation (if applicable)

While this compound has been identified as a major metabolite in Eisenia earthworms, its specific biosynthetic pathway within these organisms has not been fully elucidated in the current scientific literature. osi.lv However, studies on the biosynthesis of other furan-containing compounds, such as furan fatty acids (FuFAs) in bacteria and algae, may offer potential insights into analogous pathways. nih.govnih.gov

Identification of Putative Biological Precursors and Enzymatic Steps in Organisms (e.g., Eisenia earthworms)

There is currently no direct scientific evidence identifying the specific biological precursors or enzymatic steps involved in the biosynthesis of this compound in Eisenia earthworms.

In other organisms, the biosynthesis of furan rings is an area of active research. For instance, in certain bacteria, the biosynthesis of furan fatty acids is proposed to start from common fatty acid precursors like cis-vaccenic acid. nih.gov This process involves a series of enzymatic steps including methylation, desaturation, and the incorporation of an oxygen atom to form the furan ring. nih.govnih.gov The enzymes involved are thought to include S-adenosyl-L-methionine (SAM)-dependent methylases and oxygenases. nih.gov It is hypothesized that a similar, yet unconfirmed, pathway involving fatty acid-like precursors could potentially exist in Eisenia earthworms for the production of furan-containing metabolites.

In Vitro and In Vivo Studies of Biosynthetic Intermediates

Consistent with the lack of a defined biosynthetic pathway, there are no published in vitro or in vivo studies investigating the biosynthetic intermediates of this compound. Research on other furan compounds has utilized techniques like gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy to identify intermediates in engineered bacterial strains, but such studies have not been applied to this specific compound in Eisenia earthworms. glbrc.org

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of organic molecules. Techniques such as multi-nuclear and multidimensional NMR spectroscopy provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms, while high-resolution mass spectrometry offers precise determination of elemental composition.

NMR spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For 2-Ethyl-5-hexylfuran-3-sulfonic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the ethyl group, the hexyl chain, and the furan (B31954) ring. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of adjacent, non-equivalent protons, providing key connectivity information.

The single proton on the furan ring (H-4) is expected to appear as a singlet in the aromatic region, deshielded by the electronegative oxygen atom and the sulfonic acid group. The protons of the ethyl and hexyl groups will show characteristic multiplets in the aliphatic region. For instance, the methylene (B1212753) protons of the ethyl group adjacent to the furan ring will be a quartet, coupled to the methyl protons, which will appear as a triplet. Similarly, the methylene group of the hexyl chain attached to the furan ring will be a triplet, coupled to the adjacent methylene protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Furan-H (C4-H) | 6.5 - 7.0 | s (singlet) | 1H |

| -CH₂- (Ethyl, C2) | 2.6 - 2.9 | q (quartet) | 2H |

| -CH₂- (Hexyl, C5) | 2.5 - 2.8 | t (triplet) | 2H |

| -CH₂- (Hexyl chain) | 1.2 - 1.7 | m (multiplet) | 8H |

| -CH₃ (Ethyl) | 1.2 - 1.4 | t (triplet) | 3H |

| -CH₃ (Hexyl) | 0.8 - 1.0 | t (triplet) | 3H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the furan ring carbons are expected in the downfield region characteristic of aromatic and heteroaromatic systems. The carbons of the ethyl and hexyl substituents will appear in the upfield aliphatic region. The position of the sulfonic acid group at C-3 will significantly influence the chemical shift of this carbon.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Furan-C2 | 155 - 165 |

| Furan-C3 | 120 - 130 |

| Furan-C4 | 110 - 120 |

| Furan-C5 | 150 - 160 |

| -CH₂- (Ethyl, C2) | 20 - 25 |

| -CH₃ (Ethyl) | 10 - 15 |

| -CH₂- (Hexyl, C5) | 28 - 33 |

| -CH₂- (Hexyl chain) | 22 - 32 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, and adjacent methylene protons within the hexyl chain. This confirms the connectivity within the alkyl substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would be used to definitively assign each carbon signal to its attached proton(s). For example, the furan proton signal would show a cross-peak to the furan C-4 signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is vital for connecting the different fragments of the molecule. Key HMBC correlations would be expected between:

The furan proton (H-4) and the furan carbons C-2, C-3, and C-5.

The methylene protons of the ethyl group and the furan carbons C-2 and C-3.

The methylene protons of the hexyl group and the furan carbons C-4 and C-5.

These 2D NMR techniques, used in concert, would provide an unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the furan ring.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The theoretical monoisotopic mass of this compound (C₁₂H₂₀O₄S) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. An experimentally determined mass from HRMS that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

Theoretical Accurate Mass for this compound

| Formula | Theoretical Monoisotopic Mass (Da) | Expected HRMS Result (m/z) [M-H]⁻ |

|---|

Note: The expected HRMS result is shown for the deprotonated molecule [M-H]⁻, a common species observed for sulfonic acids in negative ion mode electrospray ionization.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Patterns (e.g., UPLC-TWIMS-QTOFMS)

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a hypothetical UPLC-TWIMS-QTOFMS (Ultra-Performance Liquid Chromatography - Traveling Wave Ion Mobility Spectrometry - Quadrupole Time-of-Flight Mass Spectrometry) analysis of this compound, we can predict a characteristic fragmentation pattern based on the known behavior of alkylfurans and aromatic sulfonic acids. nih.govaaqr.orgresearchgate.net

The primary fragmentation pathways would likely involve the sulfonic acid group and the alkyl chains attached to the furan core. A key fragmentation would be the neutral loss of sulfur dioxide (SO₂), a common fragmentation for aromatic sulfonic acids. nih.govaaqr.org Another significant fragmentation pathway would involve the cleavage of the alkyl chains. The ethyl and hexyl groups can undergo fragmentation through benzylic-like cleavage (cleavage at the bond adjacent to the furan ring) and loss of smaller alkyl radicals.

A plausible fragmentation pattern for the protonated molecule [M+H]⁺ of this compound is detailed in the table below.

| Predicted Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ - 64 | Protonated 2-ethyl-5-hexylfuran | Neutral loss of SO₂ from the sulfonic acid group. nih.govaaqr.org |

| [M+H]⁺ - 29 | Loss of an ethyl radical from the hexyl chain | β-cleavage of the hexyl group. |

| [M+H]⁺ - 71 | Loss of a pentyl radical from the hexyl chain | α-cleavage of the hexyl group relative to the furan ring. |

| [M+H]⁺ - 15 | Loss of a methyl radical from the ethyl group | β-cleavage of the ethyl group. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the furan ring, the sulfonic acid group, and the alkyl substituents. rsc.orgudayton.edu

The furan ring itself has characteristic vibrational modes. The C-O-C stretching vibrations and the C=C stretching vibrations of the furan ring are expected to appear in the fingerprint region. rsc.org The sulfonic acid group will be identifiable by the strong S=O stretching and S-O stretching vibrations. acs.org The C-H stretching and bending vibrations of the ethyl and hexyl groups will also be prominent.

A summary of the predicted characteristic IR absorption bands is provided in the following table.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Sulfonic acid |

| 2960-2850 | C-H stretch | Ethyl and Hexyl groups |

| ~1580 and ~1470 | C=C stretch | Furan ring rsc.org |

| ~1250 and ~1050 | S=O stretch (asymmetric and symmetric) | Sulfonic acid acs.org |

| ~1150 | C-O-C stretch | Furan ring udayton.edu |

| ~1030 | S-O stretch | Sulfonic acid acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced primarily by the electronic structure of the substituted furan ring. The furan ring itself exhibits π → π* transitions. dntb.gov.ua

The presence of alkyl groups (ethyl and hexyl) as electron-donating groups and the sulfonic acid group as an electron-withdrawing group will affect the energy of these transitions. The electron-donating alkyl groups are likely to cause a small bathochromic shift (shift to longer wavelength) of the absorption maxima compared to unsubstituted furan. The electron-withdrawing sulfonic acid group is expected to have a more significant impact, potentially leading to a more pronounced bathochromic shift and possibly the appearance of n → π* transitions. pearson.com

The predicted electronic transitions for this compound are outlined in the table below.

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~220-240 | π → π | Furan ring |

| ~270-290 | n → π | Furan ring with sulfonic acid substituent |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method widely used for its balance of accuracy and computational cost, making it suitable for molecules of this size. rsc.org A DFT study of 2-Ethyl-5-hexylfuran-3-sulfonic acid would begin with geometry optimization to find the lowest energy structure. Using a functional like B3LYP combined with a basis set such as 6-31G(d), researchers can determine bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation. digitaloceanspaces.com

Once the geometry is optimized, a range of electronic properties can be calculated to describe the molecule's reactivity and behavior:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com For furan (B31954) derivatives, the HOMO is typically associated with the electron-rich furan ring, making it susceptible to electrophilic attack. The presence of the electron-withdrawing sulfonic acid group and electron-donating alkyl groups would modulate the energy levels of these frontier orbitals.

Charge Distribution: Analysis of the molecular electrostatic potential (MEP) and atomic charges (e.g., Mulliken or Natural Bond Orbital charges) reveals the charge distribution across the molecule. The MEP map would visualize electron-rich areas (negative potential, likely around the oxygen atoms of the sulfonate group and the furan ring) and electron-poor areas (positive potential, likely around the acidic proton and carbons attached to electronegative atoms). nih.gov This information helps predict sites for nucleophilic and electrophilic attack.

Reactivity Indices: DFT allows for the calculation of reactivity descriptors like Fukui functions, which identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. mdpi.comrsc.org For instance, the sulfonation of furan is known to occur at the 2-position, and computational studies can rationalize this regioselectivity by analyzing these indices. pharmaguideline.comijabbr.com

Table 1: Illustrative DFT-Calculated Properties for a Furan Derivative This table presents hypothetical but representative data for a molecule similar to this compound, based on typical values for substituted furans.

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.5 D | Measures overall polarity of the molecule |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameters, offering higher accuracy than DFT for certain properties, albeit at a greater computational expense. researchgate.net

These high-level methods are particularly valuable for:

Energetics: Calculating precise total atomization energies and enthalpies of formation. researchgate.net For complex reaction pathways, methods like CCSD(T) can provide benchmark activation energies that are critical for accurate kinetic modeling. acs.org

Spectroscopic Predictions: While DFT is often sufficient, ab initio methods can offer more accurate predictions for vibrational frequencies and other spectroscopic constants, which are essential for interpreting experimental spectra. hw.ac.uk Studies on furan have used these methods to provide a force field to support analyses of vibrational excitation. researchgate.net

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the identification and characterization of molecules.

NMR Chemical Shifts: Calculating Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict ¹H and ¹³C chemical shifts. researchgate.net These predictions, when compared to experimental spectra, are invaluable for structure verification. The predicted shifts for the ethyl and hexyl chains, as well as for the protons and carbons on the furan ring, would be sensitive to the molecule's conformation and electronic environment. researchgate.netnih.gov

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is standard after geometry optimization. The resulting frequencies correspond to specific molecular motions (stretching, bending, etc.). For this compound, characteristic frequencies would include S=O stretching from the sulfonic acid group, C-O-C stretching of the furan ring, and various C-H stretching and bending modes from the alkyl groups. Comparing calculated spectra with experimental data helps confirm the molecule's structure. researchgate.net

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts This table shows hypothetical ¹³C NMR chemical shift predictions for the core furan ring of this compound. Values are relative to TMS and are based on general principles for substituted furans.

| Carbon Atom (Position) | Predicted Chemical Shift (ppm) | Rationale |

| C2 (with Ethyl group) | 160 - 165 | Substituted with an electron-donating alkyl group and adjacent to the heteroatom. |

| C3 (with Sulfonic acid) | 115 - 120 | Attached to a strong electron-withdrawing group, but shielded by ring currents. |

| C4 | 110 - 115 | Generally the most shielded carbon in a 2,3,5-trisubstituted furan. |

| C5 (with Hexyl group) | 155 - 160 | Substituted with an electron-donating alkyl group. |

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic structure, molecular modeling and dynamics simulations explore the larger-scale behavior of molecules, such as conformational changes and reaction dynamics.

The presence of flexible ethyl and hexyl side chains, along with the rotatable sulfonic acid group, means that this compound can exist in numerous conformations.

Conformational Analysis: This involves systematically rotating the single bonds (e.g., the C-C bonds in the hexyl chain and the C-S bond) to identify stable conformers (local minima on the potential energy surface). soton.ac.uk For long-chain alkanes, certain gauche and anti arrangements are preferred. chemrxiv.org The interaction between the alkyl chains and the sulfonic acid group could lead to specific folded conformations being energetically favored.

Potential Energy Surfaces (PES): A PES maps the energy of the molecule as a function of its geometry. For a simple process like the rotation around the C-S bond, a one-dimensional PES could be generated, showing the energy barriers between different rotational conformers. researchgate.net Understanding the energy landscape is crucial for predicting the dominant shapes the molecule will adopt.

Computational methods can be used to explore the mechanisms of chemical reactions involving this compound. This involves identifying the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy.

Reaction Pathways: For a reaction like the sulfonation of 2-ethyl-5-hexylfuran to form the title compound, computational chemists can model the step-by-step approach of the sulfonating agent (e.g., SO₃), the formation of intermediates, and the final proton transfer. pharmaguideline.com Similarly, reactions such as the ring-opening of the furan moiety can be investigated. rsc.orgaip.org

Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. rsc.org DFT and higher-level ab initio methods are used to calculate these energies. rsc.org For example, studies on furan hydrogenation have mapped out the potential energy surface, showing the activation barriers for each successive hydrogen addition. researchgate.netrsc.org This type of analysis could predict the reactivity of this compound in various chemical transformations.

Investigation of Intermolecular Interactions and Solvation Effects

The molecular structure of this compound, featuring a polar sulfonic acid group, a moderately polar furan ring, and nonpolar alkyl chains, gives rise to a complex interplay of intermolecular forces. Computational methods are instrumental in dissecting these interactions and predicting the compound's behavior in various environments.

Key intermolecular interactions involving this compound include:

Hydrogen Bonding: The sulfonic acid group is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from the sulfonyl oxygens). This allows for strong, directional interactions with other molecules, including self-association or interactions with solvent molecules like water.

Van der Waals Forces: The ethyl and hexyl alkyl chains, being nonpolar, primarily engage in weaker van der Waals forces (specifically, London dispersion forces). The length of the hexyl chain provides a considerable surface area for these interactions, influencing the compound's lipophilicity.

Computational techniques such as Density Functional Theory (DFT) can be employed to model these interactions. For instance, DFT calculations can optimize the geometry of dimers or larger clusters of this compound, revealing the preferred modes of interaction and their corresponding binding energies. Quantum Theory of Atoms in Molecules (QTAIM) analysis can further characterize the nature and strength of the hydrogen bonds and other non-covalent interactions.

Solvation effects are critical to understanding the behavior of this compound in different solvents. Explicit solvent models, where individual solvent molecules are included in the simulation, can provide a detailed picture of the local solvent structure around the solute. Implicit solvent models, such as the Polarizable Continuum Model (PCM), offer a computationally less expensive alternative by representing the solvent as a continuous dielectric medium. These models are used to calculate solvation free energies, which are indicative of the compound's solubility in a given solvent.

The amphiphilic nature of this compound, with its distinct hydrophilic (sulfonic acid) and hydrophobic (alkyl chains) regions, suggests interesting behavior at interfaces and a tendency to form micelles in aqueous solutions above a certain concentration. Molecular dynamics (MD) simulations can be utilized to study these self-assembly processes and the dynamics of the resulting aggregates.

Chem-Informatic Approaches for Predictive Analytics

Cheminformatics provides a powerful framework for leveraging computational tools to predict the properties of this compound and to design novel analogues with desired characteristics.

Structure-Property Relationship Modeling via Cheminformatics

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. liverpool.ac.uk For this compound, QSPR studies can be employed to predict a range of properties, including but not limited to:

Aqueous Solubility: This is heavily influenced by the balance between the hydrophilic sulfonic acid group and the hydrophobic alkyl chains.

Octanol-Water Partition Coefficient (logP): A measure of lipophilicity, which is crucial for understanding the compound's environmental fate and biological interactions.

Boiling Point and Melting Point: These properties are dependent on the strength of the intermolecular forces.

Acidity (pKa): The sulfonic acid group is strongly acidic, but its precise pKa can be modulated by the electronic effects of the furan ring and its substituents.

To develop a QSPR model, a set of molecular descriptors is first calculated for this compound and a series of structurally related compounds. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, orbital energies). Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a mathematical equation that relates the descriptors to the property of interest.

| Property | Influencing Structural Features | Predicted Trend with Increasing Alkyl Chain Length |

| Aqueous Solubility | Sulfonic acid group (hydrophilic), alkyl chains (hydrophobic) | Decrease |

| logP | Alkyl chains (lipophilic), sulfonic acid group (hydrophilic) | Increase |

| Acidity (pKa) | Sulfonic acid group, electronic effects of furan ring | Minor change |

Virtual Screening and Design of Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired property or activity. In the context of this compound, virtual screening could be used to design analogues with, for example, enhanced surface activity or specific binding affinity to a target protein.

The process typically begins with the creation of a virtual library of analogues of this compound. This can be achieved by systematically modifying the parent structure, for instance, by varying the length and branching of the alkyl chains, changing the substitution pattern on the furan ring, or replacing the furan ring with other heterocyclic systems.

These virtual compounds are then subjected to a filtering process based on calculated molecular descriptors and QSPR models. For example, if the goal is to design analogues with improved emulsifying properties, compounds with a more favorable hydrophilic-lipophilic balance (HLB) would be prioritized. Docking simulations can also be employed if there is a known biological target, to predict the binding affinity and orientation of the analogues in the target's active site.

Chemical Reactivity, Derivatization, and Analog Synthesis

Fundamental Reaction Mechanisms Involving the Furan (B31954) Core

The furan ring is an aromatic heterocycle with a lower resonance energy than benzene, rendering it more reactive towards various chemical transformations. chemicalbook.com

Furan readily undergoes electrophilic aromatic substitution, often under milder conditions than those required for benzene. chemicalbook.compearson.com The substitution pattern is predominantly directed to the 2- and 5-positions (the alpha carbons), as the carbocation intermediates formed during attack at these positions are better stabilized by resonance, involving the lone pair of electrons on the oxygen atom. chemicalbook.compearson.comquora.compearson.com

In the case of 2-Ethyl-5-hexylfuran-3-sulfonic acid, the 2- and 5-positions are already substituted. The sulfonic acid group at the 3-position is a strong deactivating group, meaning it withdraws electron density from the ring, making further electrophilic substitution more difficult. Any subsequent electrophilic attack would likely be directed to the remaining open position, C4, though the reaction would be significantly slower compared to unsubstituted furan.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan

| Position of Electrophilic Attack | Number of Resonance Structures for the Intermediate Carbocation | Relative Stability of Intermediate |

| 2- or 5-position | 3 | More stable |

| 3- or 4-position | 2 | Less stable |

This table illustrates the general principle of regioselectivity in furan chemistry.

Common electrophilic substitution reactions for furans include nitration, halogenation, and sulfonation. pharmaguideline.comyoutube.com For instance, furan can be sulfonated with reagents like a sulfur trioxide-pyridine complex to yield furan-2-sulfonic acid. pharmaguideline.com

The furan ring is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids. pharmaguideline.comresearchgate.net Protonation of the furan ring, typically at the alpha-carbon, can lead to the formation of intermediates that are then attacked by nucleophiles, resulting in ring cleavage. researchgate.netscite.aiacs.org The presence of electron-releasing substituents can facilitate these ring-opening reactions by stabilizing the protonated intermediates. pharmaguideline.com

A notable rearrangement reaction involving furans is the Achmatowicz reaction, where a furan is converted into a dihydropyran. wikipedia.org This oxidative rearrangement is typically initiated by reacting a furfuryl alcohol with an oxidizing agent like bromine in methanol. wikipedia.orgyoutube.com While not directly applicable to this compound in its current form, this illustrates a key reactivity pathway of the furan nucleus that can be accessed through appropriate functionalization. wikipedia.orgnih.govfrontiersin.org

Reactions of the Sulfonic Acid Functional Group

The sulfonic acid group (-SO₃H) is a strong acid and a versatile functional handle for further chemical modifications.

Sulfonic acids can be converted into their corresponding esters and amides. The esterification of sulfonic acids can be achieved by reacting them with alcohols, though this often requires activation of the sulfonic acid, for example, by converting it to a sulfonyl chloride first. Recently, new methods for the direct esterification of furoic acid derivatives have been explored, which could be conceptually extended to sulfonic acid derivatives. nih.govrsc.orgresearchgate.net

Amidation to form sulfonamides is a common transformation. This is typically achieved by first converting the sulfonic acid to a more reactive species like a sulfonyl chloride, which then readily reacts with an amine. google.com

As a strong acid, this compound will readily react with bases to form sulfonate salts. For example, reaction with sodium hydroxide (B78521) would yield sodium 2-ethyl-5-hexylfuran-3-sulfonate. The formation of such salts is a fundamental aspect of its chemistry and is important in applications where aqueous solubility is desired. google.com The resulting sulfonate anion can form ion pairs with various cations, influencing its physical and chemical properties.

Sulfonamides are a significant class of compounds with diverse applications. The synthesis of sulfonamides from this compound would typically proceed through a two-step process. First, the sulfonic acid is converted into the corresponding sulfonyl chloride. google.com This can be achieved using chlorinating agents such as phosphorus pentachloride or thionyl chloride. googleapis.com

Once the sulfonyl chloride is formed, it can be reacted with a primary or secondary amine to furnish the desired sulfonamide. google.comgoogle.comresearchgate.net The reaction conditions for this amination step are generally mild. Recently, methods for the direct conversion of sulfonamides to sulfonyl chlorides have also been developed, offering alternative synthetic routes. nih.gov

Table 2: Key Derivatization Reactions of the Sulfonic Acid Group

| Starting Material | Reagent(s) | Product |

| Furan Sulfonic Acid | 1. Chlorinating Agent (e.g., PCl₅) 2. Alcohol (R'OH) | Furan Sulfonate Ester |

| Furan Sulfonic Acid | 1. Chlorinating Agent (e.g., PCl₅) 2. Amine (R'R''NH) | Furan Sulfonamide |

| Furan Sulfonic Acid | Base (e.g., NaOH) | Furan Sulfonate Salt |

| Furan Sulfonic Acid | Chlorinating Agent (e.g., PCl₅, SOCl₂) | Furan Sulfonyl Chloride |

This table summarizes the primary transformations of a furan sulfonic acid moiety.

Chemical Transformations of the Alkyl Side Chains

The ethyl and hexyl side chains on the furan ring are amenable to a variety of chemical transformations, allowing for the introduction of new functional groups and modification of the molecule's physical and chemical properties.

Halogenation: The benzylic-like positions of the alkyl side chains (the carbon atom directly attached to the furan ring) are susceptible to free-radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would selectively introduce a bromine atom at the alpha-position of either the ethyl or hexyl group. The selectivity for one chain over the other would be influenced by steric factors and the relative stability of the resulting radical intermediates.

Oxidation: The alkyl side chains can be oxidized under various conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid would likely lead to cleavage of the side chains and formation of carboxylic acids, potentially disrupting the furan ring itself. Milder, more selective oxidation methods could be employed to introduce hydroxyl or carbonyl functionalities. For example, selenium dioxide could potentially oxidize the benzylic position to a carbonyl group.

Reduction: While the alkyl chains are already in a reduced state, if functional groups such as halogens or carbonyls are introduced, they can be subsequently reduced. For example, a bromo-substituted side chain could be reduced back to the alkyl group using a reducing agent like tributyltin hydride. A carbonyl group could be reduced to a hydroxyl group with sodium borohydride (B1222165) or to the methylene (B1212753) group via a Clemmensen or Wolff-Kishner reduction.

Achieving regioselectivity in the functionalization of the two different alkyl chains (ethyl vs. hexyl) presents a synthetic challenge. The slightly different steric environments and electronic contributions of the ethyl and hexyl groups might allow for some degree of regioselectivity under carefully controlled reaction conditions. For instance, bulky reagents may preferentially react with the less sterically hindered ethyl group.

Stereoselectivity would become a key consideration if a chiral center is introduced into one of the side chains. For example, the reduction of a ketone on a side chain using a chiral reducing agent could lead to the formation of a specific enantiomer of the corresponding alcohol. Similarly, asymmetric catalysis could be employed to introduce chirality during the functionalization process. The development of stereoselective modifications is a significant area of research in the synthesis of complex organic molecules. benthamdirect.com

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound allows for the systematic exploration of structure-activity relationships.

The synthesis of analogues with varying alkyl chain lengths and branching patterns can be achieved by starting with different precursors. The Paal-Knorr furan synthesis, a classical method for preparing furans from 1,4-dicarbonyl compounds, offers a versatile route. acs.org By choosing appropriate 1,4-dicarbonyl precursors with the desired alkyl groups, a wide range of 2,5-dialkylfurans can be synthesized. nih.gov Subsequent sulfonation would then yield the target sulfonic acid analogues. For example, using a 1,4-dicarbonyl compound with two hexyl groups would lead to a dihexylfuran analogue.

Table 1: Potential Alkyl Chain Modifications and Corresponding Precursors

| Desired Furan Analogue | Required 1,4-Dicarbonyl Precursor |

|---|---|

| 2,5-Dibutylfuran-3-sulfonic acid | 1,4-Dibutyl-1,4-dioxobutane |

| 2-Isopropyl-5-propylfuran-3-sulfonic acid | 1-Isopropyl-4-propyl-1,4-dioxobutane |

| 2,5-Di-tert-butylfuran-3-sulfonic acid | 1,4-Di-tert-butyl-1,4-dioxobutane |

This table is interactive and provides examples of how different starting materials can lead to various furan analogues.

The substitution of the oxygen atom in the furan ring with other heteroatoms, such as sulfur or nitrogen, would lead to thiophene (B33073) or pyrrole (B145914) analogues, respectively. The synthesis of these heterocyclic cores often requires different synthetic strategies. For instance, the Paal-Knorr synthesis can be adapted to produce pyrroles by reacting the 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. Thiophene synthesis can be achieved through various methods, including the reaction of 1,4-dicarbonyls with a sulfurizing agent like Lawesson's reagent.

Introducing heteroatoms into the side chains can be accomplished by using functionalized starting materials or by modifying the existing alkyl chains. For example, an alcohol-containing side chain could be introduced by using a 1,4-dicarbonyl precursor that bears a hydroxyl group.

The synthesis of specific chiral enantiomers and diastereomers of this compound and its analogues is a complex but important endeavor, particularly for applications in medicinal chemistry and materials science. benthamdirect.com Chirality could be introduced in several ways:

Using Chiral Starting Materials: The synthesis could begin with a chiral precursor, and the chirality could be carried through the synthetic sequence. benthamdirect.com

Asymmetric Catalysis: Chiral catalysts can be used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Chiral Resolution: A racemic mixture of the final compound or an intermediate could be separated into its individual enantiomers using techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The development of methods for the stereoselective synthesis of tetrahydrofuran (B95107) derivatives, which are related to furans, highlights the importance and feasibility of controlling stereochemistry in heterocyclic compounds. nih.govresearchgate.netresearchgate.net These strategies can often be adapted for the synthesis of chiral furan derivatives.

Exploration of Advanced Research Applications

Applications in Advanced Organic Synthesis

No research is currently available that describes the use of 2-Ethyl-5-hexylfuran-3-sulfonic acid as a chiral auxiliary or as a ligand in catalytic processes.

There is no available data on the application of this compound as a foundational building block for the synthesis of more complex natural products.

Information on the use of this compound as a structural framework for the development of novel organic reagents is not present in the current body of scientific literature.

Potential in Materials Science Research

There are no published studies detailing the integration of this compound into polymer architectures, either as a monomer or as a functionalizing agent for sulfonated polymers.

No research has been found that investigates the role of this compound in the design and formation of amphiphilic molecules or supramolecular assemblies.

Application as a Catalyst in Chemical Transformations

There is currently no scientific literature available that describes the use of this compound as a catalyst in chemical transformations. Research into the catalytic activity of furan-based sulfonic acids is an emerging area, but specific studies involving the 2-ethyl-5-hexyl substituted variant have not been published. Therefore, no data on its catalytic efficiency, substrate scope, or reaction mechanisms can be provided.

Development as an Analytical Standard or Probe

The development and application of this compound as an analytical standard or probe are not documented in the current body of scientific research.

Use in Chromatographic Separation Method Development

There are no published methods that utilize this compound as a standard for the development of chromatographic separation techniques. While other sulfonated compounds and furan (B31954) derivatives may be used in such methods, specific data for this compound, including retention times, separation factors, or resolution values in various chromatographic systems (e.g., HPLC, GC), are not available.

Standard for Spectroscopic Fingerprinting and Identification

Information regarding the use of this compound as a standard for spectroscopic fingerprinting and identification is not present in the available literature. Consequently, there are no reference spectra (e.g., NMR, IR, Mass Spectrometry) or associated datasets that would be used for the identification and quantification of this compound in various matrices.

Future Research Directions and Unanswered Questions

Unveiling Novel and More Efficient Synthetic Routes

The synthesis of polysubstituted furans, particularly those with specific alkyl and functional group arrangements like 2-Ethyl-5-hexylfuran-3-sulfonic acid, presents a significant challenge. A recently reported total synthesis of the related natural product 2-hexyl-5-ethylfuran-3-sulfonic acid (HEFS) highlights a potential pathway. osi.lv This four-step approach involves Grignard ethynylation, Weinreb amide alkynylation, bromocyclization to form a 3-bromo-5-ethyl-2-hexylfuran intermediate, and a final one-pot metal-halogen exchange and sulfonylation. osi.lv

Future research could focus on optimizing this route or exploring entirely new strategies. Key questions to be addressed include:

Are there alternative cyclization methods that avoid the use of bromine, aligning with green chemistry principles?

Could direct C-H functionalization techniques be developed to introduce the sulfonic acid group onto a pre-existing 2-ethyl-5-hexylfuran scaffold, thereby reducing the number of synthetic steps?

Direct sulfonation of furan (B31954) rings is often complicated by the ring's sensitivity to the harsh acidic conditions typically required, which can lead to polymerization. acs.org Milder sulfonating agents, such as a sulfur trioxide-pyridine complex, have been used for simpler furans, but their efficacy with sterically hindered and alkyl-rich furans like the target molecule is an open question. ijabbr.comyoutube.com

| Synthetic Step | Reported Reagents/Conditions for HEFS | Potential Areas for Improvement |

| Ethynylation | Grignard Reagent | Catalyst optimization, flow chemistry |

| Alkynylation | Weinreb Amide | Alternative coupling partners |

| Bromocyclization | Bromine | Greener halogenating agents, enzymatic cyclization |

| Sulfonylation | Metal-halogen exchange, SO2 | Direct C-H sulfonation, alternative sulfonating agents |

Deepening Mechanistic Understanding of Complex Reactions

The reactivity of the furan ring is significantly influenced by its substituents. The electron-donating alkyl groups at the 2 and 5 positions of this compound would be expected to increase the electron density of the ring, making it more susceptible to electrophilic attack compared to unsubstituted furan. Conversely, the strongly electron-withdrawing sulfonic acid group at the 3-position would deactivate the ring.

Understanding the interplay of these electronic effects is crucial for predicting the molecule's behavior in chemical reactions. Future mechanistic studies could investigate:

The precise mechanism of electrophilic aromatic substitution on this substituted furan. Does substitution occur, and if so, at which available position (position 4)?

The kinetics and thermodynamics of reactions involving the sulfonic acid group, such as its conversion to sulfonamides or sulfonyl chlorides. google.com

The potential for the furan ring to act as a diene in Diels-Alder reactions, a characteristic reaction of furans, and how the substituents affect this reactivity. youtube.com

Advancements in Computational Modeling for Predictive Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, for which experimental data may be scarce. Density Functional Theory (DFT) methods could be employed to model various aspects of the molecule's behavior. researchgate.net

Future computational research could focus on:

Predicting Reaction Pathways: Modeling the reaction coordinates for potential synthetic routes to identify the most energetically favorable pathways and predict potential byproducts. researchgate.net

Understanding Electronic Structure: Calculating the electron density distribution to predict the most likely sites for electrophilic and nucleophilic attack.

Simulating Spectroscopic Properties: Predicting NMR, IR, and other spectroscopic data to aid in the characterization of synthetic intermediates and the final product.

Toxicity Prediction: Using quantitative structure-activity relationship (QSAR) models to predict the likelihood of the furan moiety being bioactivated to form reactive metabolites, a known concern for some furan-containing compounds. nih.gov

Expanding the Scope of Derivatization and Functionalization

The sulfonic acid group serves as a versatile chemical "handle" for further derivatization, allowing for the synthesis of a library of related compounds with potentially diverse properties.

Key areas for future exploration include:

Synthesis of Sulfonamides: Reacting the corresponding sulfonyl chloride with various amines to create a range of sulfonamides. Furan-sulfonamides are a class of compounds with known biological activities.

Formation of Sulfonate Esters: Esterification of the sulfonic acid could be explored to modify the compound's solubility and reactivity.

Functionalization of the Alkyl Chains: Investigating selective oxidation or halogenation of the ethyl and hexyl groups to introduce new functionalities.

Cross-Coupling Reactions: If a halogenated intermediate is used in the synthesis (e.g., 3-bromo-2-ethyl-5-hexylfuran), this position could be a site for various metal-catalyzed cross-coupling reactions to introduce aryl, alkenyl, or other groups.

Integration into Multidisciplinary Chemical Biology and Green Chemistry Initiatives

The structural motifs of this compound suggest potential applications in both chemical biology and green chemistry.

Chemical Biology: The furan core is a common scaffold in biologically active compounds and natural products. ijabbr.comnih.gov The presence of both lipophilic alkyl chains and a polar sulfonic acid group gives the molecule amphiphilic character, which could be of interest for studying interactions with biological membranes or proteins. Future work could involve screening the compound and its derivatives for various biological activities, such as antimicrobial or enzyme inhibitory effects. mdpi.com

Green Chemistry: Furan derivatives, particularly those that can be sourced from biomass, are central to the development of sustainable chemical processes. rsc.orgrsc.orgfrontiersin.org While the synthetic route for this compound may not currently start from biomass, future research could explore bio-based starting materials. Additionally, the sulfonic acid group itself can be used to create acidic catalysts, potentially for green chemical transformations. rsc.org The integration of this compound into sustainable materials science, for example, as a monomer for bio-based polymers, could also be a fruitful area of investigation. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-5-hexylfuran-3-sulfonic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The sulfonic acid group can be introduced via sulfonation of the furan ring using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under anhydrous conditions. Ethyl and hexyl substituents are typically added through Friedel-Crafts alkylation or nucleophilic substitution prior to sulfonation. Yield optimization requires precise control of stoichiometry (e.g., SO₃:furan molar ratio) and temperature (50–80°C). Post-synthesis purification via ion-exchange chromatography or recrystallization is critical to isolate the product from sulfonic acid byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves alkyl chain configurations and sulfonic acid proton environments. Fourier-Transform Infrared (FTIR) spectroscopy identifies sulfonic acid S=O stretching (1050–1150 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while ion-pair chromatography with UV detection monitors purity, especially for sulfonic acid derivatives prone to hydration .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability assays should be conducted at pH 2–12 using buffered solutions, with periodic sampling over 24–72 hours. Analyze degradation via HPLC to track sulfonic acid dissociation or furan ring hydrolysis. Note that sulfonic acids exhibit high stability in acidic conditions but may degrade under strong alkaline pH due to nucleophilic attack on the sulfonate group .

Advanced Research Questions

Q. How can computational modeling elucidate structure-property relationships in this compound for ion-exchange applications?

- Methodological Answer : Density Functional Theory (DFT) simulations predict electronic properties (e.g., charge distribution on the sulfonic acid group). Molecular Dynamics (MD) models assess hydration behavior and proton transport mechanisms. Compare results with experimental data from Small-Angle X-ray Scattering (SAXS) to correlate nanoscale morphology (e.g., hydrophilic/hydrophobic domains) with ion conductivity .

Q. What experimental strategies resolve contradictions in reported solubility data for sulfonic acid derivatives like this compound?

- Methodological Answer : Contradictions often arise from varying hydration states or impurities. Use Karl Fischer titration to quantify water content. Perform solubility tests in polar aprotic solvents (e.g., DMSO, DMF) and water, with temperature-controlled UV-Vis spectroscopy to measure saturation points. Cross-validate with thermogravimetric analysis (TGA) to rule out decomposition during testing .

Q. What degradation pathways dominate under environmental or operational stressors, and how can they be mitigated?

- Methodological Answer : Accelerated aging studies (e.g., exposure to UV light, elevated temperatures, or oxidizing agents) combined with LC-MS identify degradation byproducts like sulfonate esters or fragmented alkyl chains. To mitigate degradation, incorporate stabilizers (e.g., radical scavengers) or design protective polymer matrices for applications in harsh environments .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use chemically resistant gloves (e.g., nitrile) and sealed goggles to prevent skin/eye contact. Work under fume hoods to avoid inhalation of acidic vapors. Store in inert, airtight containers at room temperature, away from bases or reactive metals. Emergency showers and eyewash stations must be accessible, with neutralization kits (e.g., sodium bicarbonate) on hand .

Key Research Challenges

- Contradictions in Transport Properties : Discrepancies in proton conductivity may stem from variations in sample hydration or crystallinity. Address this via controlled humidity experiments and synchrotron-based X-ray diffraction .

- Synthetic Byproduct Identification : Use tandem MS/MS to trace impurities from incomplete sulfonation or side reactions during alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.